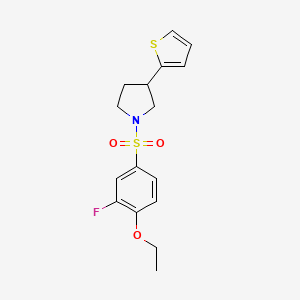

![molecular formula C16H19N3O2 B2365822 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 478259-58-4](/img/structure/B2365822.png)

4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

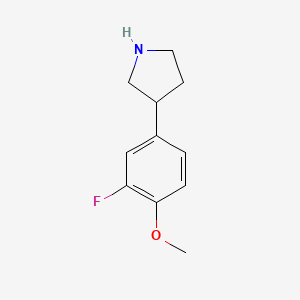

“4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is not available in the retrieved information.Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the pyrrole ring and the pyridine moiety, suggest potential pharmacological activity. Researchers investigate its interactions with biological targets, such as receptors or enzymes, to develop novel drugs. By modifying its substituents, scientists aim to enhance its bioavailability, selectivity, and therapeutic efficacy .

Anticancer Agents

Given the importance of pyrrole-containing compounds in cancer research, 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is of interest. Studies explore its cytotoxic effects on cancer cell lines, its ability to inhibit tumor growth, and its potential as a lead compound for developing new anticancer agents .

Neuropharmacology

The pyridine ring in this compound suggests possible interactions with neuronal receptors. Researchers investigate its effects on neurotransmitter systems, neuroprotection, and neuroinflammation. Insights gained from these studies may contribute to the development of treatments for neurodegenerative diseases .

Coordination Chemistry

The carboxamide group allows for coordination with metal ions. Scientists explore its complexation behavior with transition metals, lanthanides, or actinides. These complexes may find applications in catalysis, luminescence, or magnetic materials .

Organic Synthesis

4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide serves as a building block in organic synthesis. Researchers use it to construct more complex molecules, such as heterocycles or functionalized derivatives. Its reactivity and versatility make it valuable in designing new compounds .

Material Science

The compound’s unique structure could contribute to the development of functional materials. Researchers explore its potential as a component in organic semiconductors, sensors, or optoelectronic devices. Its properties, such as charge transport and photoluminescence, are relevant in material science applications .

These diverse research areas highlight the multifaceted nature of 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, making it an intriguing subject for scientific investigation. If you need further details or additional applications, feel free to ask! 😊 .

properties

IUPAC Name |

4-butanoyl-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-5-15(20)12-10-14(19-11-12)16(21)18-9-7-13-6-3-4-8-17-13/h3-4,6,8,10-11,19H,2,5,7,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGAEHLWPWYALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)

![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)

![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)

![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)